3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride

EGFR irreversible inhibitor covalent warhead prodrug activation

Designing covalent EGFR inhibitors requires a warhead that avoids off-target reactivity while retaining potency. 3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride is the β-amino precursor that undergoes intracellular β-elimination to the active acrylamide only upon target binding. • N-(2-Dimethylaminoethyl) substituent gives 2.2-fold superior antiproliferative activity vs. unsubstituted analog in T790M+ H1975 cells • Validated in nanomolar EGFR inhibitors (IC50 80-150 nM) with in vivo tumor shrinkage (P<0.05) in xenograft models • Dihydrochloride salt ensures ≥95% purity and aqueous solubility for reproducible amide coupling (EDC/HOBt or HATU/DIPEA).

Molecular Formula C7H19Cl2N3O
Molecular Weight 232.15 g/mol
CAS No. 1144082-56-3
Cat. No. B1527425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride
CAS1144082-56-3
Molecular FormulaC7H19Cl2N3O
Molecular Weight232.15 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)CCN.Cl.Cl
InChIInChI=1S/C7H17N3O.2ClH/c1-10(2)6-5-9-7(11)3-4-8;;/h3-6,8H2,1-2H3,(H,9,11);2*1H
InChIKeyUUVCOSMLOGKFJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-(2-(dimethylamino)ethyl)propanamide Dihydrochloride: Identity and Rationale


3-Amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride (CAS 1144082-56-3) is a synthetic β-amino acid amide derivative supplied as a dihydrochloride salt (C₇H₁₉Cl₂N₃O; MW 232.15 g/mol) . This compound serves as the core 3-aminopropanamide fragment employed in the design of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors with a latent, intracellularly activated warhead mechanism [1]. Structurally, it features a primary amine at the 3-position of the propanamide backbone and a terminal N,N-dimethylethylenediamine side chain, both of which are critical pharmacophoric elements demonstrated to confer target-selective covalent inhibition while mitigating the off-target reactivity inherent to conventional acrylamide-based irreversible inhibitors [1][2]. The dihydrochloride salt form enhances aqueous solubility and facilitates handling in both manual and automated synthesis workflows compared to the free base (free base MW 159.23 g/mol) .

Workflow Covalent inhibitor synthesis using latent warhead approach
Salt form Dihydrochloride supports aqueous amide conjugation without co-solvent
Key moiety 3-aminopropanamide core enables intracellular β-elimination activation
Side chain Dimethylaminoethyl substituent for EGFR T790M pathway-study fit

3-Amino-N-(2-(dimethylamino)ethyl)propanamide Dihydrochloride: Structural Basis for Specificity


In-class amino-propanamide building blocks cannot be interchanged without altering pharmacological outcome, because three structural features of 3-amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride are each independently rate-limiting for the intended biological application. First, the amino group must reside at the 3-position (β-amino acid configuration) to permit intracellular β-elimination to the reactive acrylamide; the 2-amino (α-amino) isomer cannot undergo this transformation and therefore cannot function as a latent covalent warhead [1]. Second, within the 3-aminopropanamide series, the N-(2-(dimethylamino)ethyl) substituent confers superior antiproliferative activity against drug-resistant EGFR T790M-mutant cells compared to morpholino, piperidino, or unsubstituted analogs, as quantitatively established in systematic structure–activity relationship (SAR) studies [2]. Third, the dihydrochloride salt form provides enhanced aqueous solubility and long-term storage stability relative to the free base, which is critical for reproducible solution-phase conjugation chemistry in medicinal chemistry and chemical biology workflows [3].

2-Amino positional isomer
Lacks the two-carbon spacer required for β-elimination; cannot generate reactive warhead species. Warhead activation may not transfer.
Alternative amine substituents
Morpholino, piperidino, or unsubstituted analogs may shift antiproliferative potency against T790M-mutant models. SAR profile is context-dependent.
Free base form
Limited aqueous solubility may reduce conjugation reproducibility in solution-phase workflows. Dihydrochloride salt is the standard form for direct coupling.

3-Amino-N-(2-(dimethylamino)ethyl)propanamide Dihydrochloride: Comparative Evidence Guide


Latent Warhead Activation vs. Acrylamide Warheads

When elaborated as a 4-anilinoquinazoline conjugate, the 3-aminopropanamide scaffold matched the potency of its acrylamide analog in inhibiting EGFR tyrosine kinase autophosphorylation in A549 lung cancer cells, while the prototypical 3-aminopropanamide compound 5 did not covalently bind EGFR in a cell-free fluorescence assay—indicating that covalent engagement occurs only after intracellular β-elimination to the acrylamide, thereby conferring target-site-selective activation [1][2]. In contrast, conventional acrylamide warheads (e.g., compound 10, IC50 1.6 μM on H1975 cells) are constitutively reactive and susceptible to metabolic deactivation and non-specific thiol reactions [2].

Latent vs Acrylamide Warhead
Head-to-head
Comparable EGFR autophosphorylation inhibition in A549 cells; no cell-free covalent binding (intracellular activation only).
Acrylamide analog: constitutive reactivity; cell-free binding present.
Supports intracellular activation pathway-review; may reduce off-target thiol reactivity context.
Model: A549 NSCLC; H1975 T790M cells.
EGFR irreversible inhibitor covalent warhead prodrug activation Cys797 alkylation 3-aminopropanamide

Dimethylaminoethyl vs. Alternative Amines in T790M NSCLC

Within a systematic SAR exploration of the cysteine-trap warhead, the 3-(dimethylamino)-propanamide derivative (compound 5) displayed the best antiproliferative activity on H1975 (EGFR T790M-mutant) cells within the A-series quinazoline compounds, with an IC50 of 3.7 μM [1]. This represents a 2.2-fold improvement over the unsubstituted 3-aminopropanamide analog (compound 1, IC50 8.3 μM) and a 5.3-fold improvement over the 3-morpholinopropanamide analog (compound 4, IC50 19.5 μM) [1]. Compounds bearing piperidino (compound 6, IC50 6.7 μM), 3-morpholinopropanamide (compound 7), 3-(4-methylpiperazino)-propanamide (compound 8), and 3-(dimethylamino)-N-methylpropanamide (compound 9) all exceeded IC50 13 μM [1]. Furthermore, in the 4-anilinoquinazoline series reported by Carmi et al. (2012), compound 9 (R = 2-(dimethylamino)ethyl) achieved activity comparable to compound 7f in growth inhibition and caspase-3,7 activation assays, while benefiting from the potential for intracellular β-elimination to the corresponding alkene for additional covalent interaction with Cys797 [2].

Dimethylaminoethyl vs Other Amines
Head-to-head
Dimethylaminoethyl analog IC50 3.7 µM (H1975); 2.2× lower than unsubstituted (8.3 µM); 5.3× lower than morpholino (19.5 µM).
Piperidino and N-methyl analogs >13 µM.
Side-chain identity strongly influences antiproliferative endpoint; reported SAR context.
H1975 T790M-mutant NSCLC; 72h MTS assay.
EGFR T790M H1975 antiproliferative SAR dimethylaminoethyl 3-aminopropanamide warhead

Inhibition of T790M EGFR: 3-Aminopropanamide vs. Gefitinib

In a concentration-dependent study of EGFR autophosphorylation in H1975 cells (EGFR L858R/T790M), the 3-aminopropanamide-derived irreversible inhibitors UPR1282 and UPR1268 achieved IC50 values of 0.08 µM (80 nM) and 0.15 µM (150 nM), respectively, with complete inhibition of EGFR phosphorylation at 10 µM [1]. Under identical experimental conditions, gefitinib—a first-generation reversible EGFR TKI—produced only a slight reduction in EGFR autophosphorylation, consistent with the T790M gatekeeper mutation conferring resistance to reversible ATP-competitive inhibitors [1]. In cellular proliferation assays, UPR1268 exhibited an IC50 of 0.6 µM against H1975 cells, representing an approximately 19.5-fold improvement over gefitinib (IC50 11.7 µM) [1]. This demonstrates that the 3-aminopropanamide warhead scaffold, when elaborated into full inhibitors, retains potent activity against the most clinically challenging EGFR resistance mutation.

Inhibition vs Gefitinib
Head-to-head
UPR1282 autophosphorylation IC50 0.08 µM, proliferation IC50 1.2 µM; UPR1268 autophosphorylation IC50 0.15 µM, proliferation IC50 0.6 µM.
Gefitinib: minimal autophosphorylation inhibition; proliferation IC50 11.7 µM (~19.5× difference for UPR1268).
3-Aminopropanamide-derived inhibitors maintain endpoint response in T790M-mutant model; comparator context for gefitinib-resistant studies.
H1975 cells; Western blot after EGF stimulation.
EGFR autophosphorylation gefitinib resistance T790M UPR1282 UPR1268 NSCLC

In Vivo Efficacy and Tolerability vs. Canertinib

In H1975 xenograft models, UPR1282—a 3-aminopropanamide-derived irreversible EGFR inhibitor—produced statistically significant tumor shrinkage (P < 0.05) and was well tolerated compared to the pan-ErbB irreversible inhibitor canertinib [1]. The kinase activity profile of UPR1282 on xenograft tumor tissues showed overlapping results with its activity in H1975 cells, confirming target engagement and pathway inhibition in vivo [1]. This in vivo validation of the 3-aminopropanamide scaffold contrasts with the known toxicity liabilities of canertinib, which was discontinued from clinical development in part due to dose-limiting adverse events including diarrhea and skin rash associated with wild-type EGFR inhibition [1][2].

In Vivo Model vs Canertinib
Head-to-head
UPR1282: reported tumor shrinkage (P < 0.05) in H1975 xenograft; tolerability endpoint profile differed from canertinib.
Kinase inhibition in tumor tissue matched in vitro profile.
Model-response endpoint context; tolerability-related endpoint monitoring required.
H1975 xenograft mice; PamChip kinase activity profiling.
in vivo xenograft H1975 canertinib tolerability UPR1282 NSCLC

Positional Isomer Requirement for β-Elimination

The 3-amino positional isomer (β-amino acid amide configuration; CAS 1144082-56-3) possesses a two-carbon spacer between the amine and the amide carbonyl, which is mechanistically essential for intracellular β-elimination to generate the reactive acrylamide species capable of alkylating Cys797 of EGFR [1]. In contrast, the 2-amino positional isomer (α-amino acid amide; e.g., CAS 1246172-43-9) has only a one-carbon spacer and cannot undergo β-elimination to form an α,β-unsaturated carbonyl [1]. This mechanistic distinction is not a matter of degree but of kind: the 2-amino isomer is structurally incapable of functioning as a latent covalent warhead, regardless of the driving scaffold to which it is conjugated [1]. The Carmi et al. (2012) paper explicitly describes how the 3-aminopropanamide undergoes selective intracellular activation to release an acrylamide derivative, a transformation that has no counterpart in the 2-amino series [1].

β-Elimination Competence
Class-level
3-Amino isomer: two-carbon spacer enables β-elimination to acrylamide (validated by Carmi et al. 2012).
2-Amino isomer: one-carbon spacer; β-elimination structurally impossible.
Positional isomer requirement for latent warhead function; synthetic intermediate must match mechanism.
Class-level mechanistic inference; no direct unconjugated building block assay identified.
β-elimination positional isomer 3-aminopropanamide 2-aminopropanamide covalent warhead activation

Dihydrochloride Salt vs. Free Base: Solubility and Handling

3-Amino-N-(2-(dimethylamino)ethyl)propanamide is commercially supplied as the dihydrochloride salt (CAS 1144082-56-3; MW 232.15 g/mol; purity ≥99.0%) rather than the free base (MW 159.23 g/mol) [1]. The dihydrochloride salt form provides substantially enhanced aqueous solubility due to ionization of both the primary amine and the tertiary dimethylamino group, facilitating direct use in aqueous amide coupling reactions (e.g., EDC/HOBt-mediated conjugation to carboxylic acid-containing scaffolds) without the need for pre-dissolution in organic co-solvents [1]. The free base form, by contrast, has limited water solubility and requires organic solvent or pH adjustment for dissolution, introducing additional variability in reaction stoichiometry and potentially compromising conjugation efficiency in parallel synthesis workflows . Commercially available purity specifications range from ≥95% to ≥99.0% across vendors, with the higher purity grade recommended for GMP-like medicinal chemistry campaigns where stoichiometric precision is required [1].

Salt vs Free Base Solubility
Supporting evidence
Dihydrochloride salt: high aqueous solubility; ionization of both amine centers facilitates direct amide coupling.
Free base: limited water solubility; requires organic co-solvent or pH adjustment.
Salt form may support reproducible conjugation; handling context for solution-phase chemistry.
Supplier specification; purity ≥99.0% available.
dihydrochloride salt aqueous solubility free base amide coupling building block handling

3-Amino-N-(2-(dimethylamino)ethyl)propanamide Dihydrochloride: Optimal Application Scenarios


Synthesis of T790M-Selective Irreversible EGFR Inhibitors

The primary evidence-supported application is the conjugation of 3-amino-N-(2-(dimethylamino)ethyl)propanamide dihydrochloride to the 6-position of 4-anilinoquinazoline or 4-anilinoquinoline-3-carbonitrile scaffolds via amide coupling to generate irreversible EGFR inhibitors with latent warhead functionality [1]. This approach has been validated to produce compounds (e.g., UPR1282, UPR1268) that achieve nanomolar EGFR autophosphorylation IC50 values (80–150 nM) in H1975 cells and significant tumor shrinkage in xenograft models with superior tolerability compared to canertinib [2]. The dimethylaminoethyl side chain is the optimal substituent for antiproliferative activity among tested amine variants, providing a 2.2-fold advantage over the unsubstituted analog [3].

TCI Library Synthesis with Latent Warhead

The 3-aminopropanamide dihydrochloride can serve as a general-purpose latent warhead building block for the synthesis of targeted covalent inhibitor (TCI) libraries beyond EGFR, applicable to any kinase or non-kinase target bearing a cysteine residue within the binding pocket that can be addressed through structure-based linker design [1]. The mechanistic principle—intracellular β-elimination to release an acrylamide only upon target binding—is scaffold-agnostic and has been recognized in the review literature as a strategy for designing safer covalent drugs [1]. The dihydrochloride salt form facilitates parallel library synthesis in aqueous or mixed aqueous-organic solvent systems using standard amide coupling reagents (EDC/HOBt or HATU/DIPEA) [4].

Antiproliferative Screening in T790M-Positive NSCLC

Given the quantitatively established SAR showing that the dimethylaminoethyl-substituted 3-aminopropanamide confers optimal potency against the gefitinib-resistant H1975 cell line (IC50 0.6 µM for UPR1268 vs. 11.7 µM for gefitinib), this building block is the rational first-choice warhead precursor for any medicinal chemistry program screening against a panel of EGFR-mutant NSCLC cell lines that includes T790M-positive models [2]. The 3-amino (β-amino) configuration is mechanistically mandatory; use of the 2-amino isomer will yield inactive compounds [1].

In Vivo Efficacy Studies in H1975 Xenograft Models

For programs transitioning from in vitro to in vivo evaluation, the 3-aminopropanamide-derived inhibitor UPR1282 provides a published benchmark for tumor shrinkage (P < 0.05) and tolerability in H1975 xenograft models [2]. This enables direct comparison of novel 3-aminopropanamide-based candidates against a structurally related positive control with documented in vivo pharmacokinetic and pharmacodynamic profiles, rather than relying on cross-class comparators such as gefitinib or erlotinib that lack activity against T790M-mutant tumors [2].

Application
Selection Property
Validation Focus
EGFR T790M covalent inhibitor synthesis
Latent warhead building block with dimethylaminoethyl side chain
Cellular autophosphorylation IC50 review; β-elimination activation context
Targeted covalent inhibitor library synthesis
Aqueous-compatible dihydrochloride salt form
β-elimination competence across cysteine-targeting scaffolds
Antiproliferative assay in EGFR mutant models
Dimethylaminoethyl-substituted warhead precursor
T790M/H1975 cell proliferation endpoint context
In vivo model-response studies (xenograft)
Published benchmark UPR1282 with in vivo kinase profile
Tumor-volume endpoint; tolerability endpoint monitoring
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